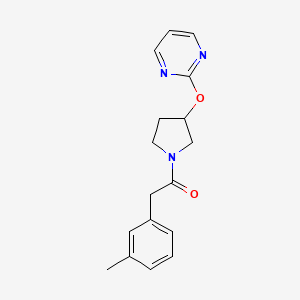

1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-13-4-2-5-14(10-13)11-16(21)20-9-6-15(12-20)22-17-18-7-3-8-19-17/h2-5,7-8,10,15H,6,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDRXZAXRLFMQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a pyrimidine ring linked to a pyrrolidine via an ether bond, with a m-tolyl group attached to the ethanone moiety. This structural arrangement contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine and pyrimidine exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the pyrimidine moiety is particularly relevant due to its role in targeting specific cancer pathways.

Antimicrobial Properties

Compounds related to 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone have demonstrated antimicrobial activity against a range of pathogens. Research indicates that these compounds can disrupt bacterial cell walls or interfere with metabolic pathways, leading to cell death. A study highlighted the effectiveness of similar derivatives against both Gram-positive and Gram-negative bacteria, showcasing their potential as novel antimicrobial agents .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, derivatives of this compound have shown promise in anti-inflammatory applications. The modulation of inflammatory pathways by these compounds can provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes .

Synthesis and Derivative Development

The synthesis of 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone has been explored through various synthetic routes, including cross-coupling reactions and condensation methods. These synthetic approaches allow for the modification of the compound's structure to enhance its biological activity or selectivity .

Case Study: Synthesis and Biological Evaluation

A notable study involved synthesizing a series of pyrrolidine derivatives, including those with pyrimidine components, followed by biological evaluation for anticancer activity. The results indicated that certain modifications significantly increased potency against specific cancer cell lines, suggesting that further structural optimization could yield even more effective compounds .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides conformational flexibility. The tolyl group can enhance lipophilicity, aiding in membrane permeability. These interactions can modulate the activity of the target, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison

Key Observations :

Pyrimidinyloxy vs. Pyrazine/Pyrazole : The target compound’s pyrimidin-2-yloxy group provides a distinct hydrogen-bond acceptor site compared to pyrazine () or pyrazole (), which may influence receptor binding specificity.

Molecular Weight : The target compound (297.36 g/mol) is intermediate in size compared to the bulky silyl derivative (352.52 g/mol, ) and smaller fluoropyridine analogues (208.23 g/mol, ). This balance may optimize membrane permeability and solubility.

Key Observations :

- The target compound’s synthesis likely parallels methods for analogous ethanones (), requiring regioselective acylation to install the pyrimidinyloxy group.

- Copper-catalyzed coupling () or carbodiimide-mediated amidation () are viable alternatives for introducing heterocyclic substituents.

Pharmacological and Physicochemical Properties

Table 3: Property Comparison

Key Observations :

- The tert-butyldimethylsilyl group in ’s compound drastically reduces solubility but improves metabolic stability, whereas the target compound’s pyrimidinyloxy group offers a balance.

- Fluorine substitution () enhances solubility and bioavailability but may reduce target affinity compared to the pyrimidinyloxy group.

Biologische Aktivität

1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula of 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is , with a molecular weight of approximately 283.33 g/mol. The compound features a pyrimidine ring linked to a pyrrolidine moiety, contributing to its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that compounds structurally similar to 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone exhibit notable anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit the activity of Poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. In vitro assays indicated that certain derivatives inhibited PARP activity significantly, leading to increased apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity Studies

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | PARP1 | 18 | PARP inhibition, apoptosis induction |

| 5e | PARP1 | 57.3 | Similar to Olaparib, enhances DNA damage response |

| 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone | TBD | TBD | TBD |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that pyrimidine derivatives can exert protective effects against neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress. This suggests a promising avenue for further exploration regarding the treatment of diseases like Alzheimer's and Parkinson's .

The biological activity of 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone can be attributed to several mechanisms:

- PARP Inhibition : As noted, the inhibition of PARP leads to compromised DNA repair in cancer cells, promoting cell death.

- Antioxidant Properties : The compound may possess antioxidant capabilities, mitigating oxidative damage in neuronal cells.

- Modulation of Signaling Pathways : It may influence various signaling pathways involved in cell proliferation and survival.

Case Studies

A notable study investigated the effects of a related pyrimidine derivative on breast cancer cell lines. The compound showed a marked decrease in cell viability at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent . Another study focused on the neuroprotective effects observed in animal models treated with similar compounds, which reported reduced markers of neuroinflammation and improved cognitive function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.